molecular formula C15H17NO3 B2913813 1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 2138280-52-9

1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

Cat. No.: B2913813
CAS No.: 2138280-52-9
M. Wt: 259.305
InChI Key: WFAWDFXVORAIHS-UHFFFAOYSA-N
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Description

1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.305. The purity is usually 95%.
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Biological Activity

1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid (CAS 2138280-52-9) is a spirocyclic compound with notable structural features that have attracted attention in medicinal chemistry. This compound belongs to a class of molecules known for their diverse biological activities, including potential applications as pharmaceutical agents.

  • Molecular Formula: C15H17NO3
  • Molar Mass: 259.3 g/mol
  • Structural Characteristics: The compound features a spirocyclic structure combining cyclopropane and indoline moieties, which are known for their ability to interact with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Inhibitory Activity

Research indicates that compounds similar to this compound may act as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Inhibition of this enzyme could lead to diminished levels of cysteine, impacting cellular metabolism and growth in pathogenic bacteria such as Salmonella Typhimurium .

Cytotoxicity and Antimicrobial Potential

A study evaluating the cytotoxicity of related compounds showed promising results regarding low toxicity levels while maintaining antimicrobial activity. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The effectiveness of spirocyclic compounds often hinges on their structural variations. The introduction of different substituents at specific positions can significantly alter their biological activity. For instance, modifications that enhance binding affinity to target enzymes or improve pharmacokinetic properties are critical for optimizing therapeutic efficacy.

CompoundInhibitory Activity (IC50)Cytotoxicity (CC50)
This compoundTBDTBD
Related Compound A50 µM>100 µM
Related Compound B20 µM<50 µM

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that derivatives of spirocyclic compounds exhibited significant antimicrobial properties against various bacterial strains. The ability to inhibit OASS was correlated with reduced bacterial growth rates, suggesting a potential pathway for therapeutic intervention against resistant bacterial infections .

Case Study 2: Enzyme Inhibition

A detailed examination of the binding interactions between related compounds and OASS revealed that these spirocyclic derivatives could effectively compete with natural substrates for the enzyme's active site. This competitive inhibition was confirmed through X-ray crystallography, showcasing the structural basis for their inhibitory effects .

Properties

IUPAC Name

1'-(2-methylpropyl)-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9(2)8-16-12-6-4-3-5-10(12)15(14(16)19)7-11(15)13(17)18/h3-6,9,11H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAWDFXVORAIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.